Cas no 1221819-56-2 (2-[3-(nitromethyl)oxetan-3-yl]acetaldehyde)
![2-[3-(nitromethyl)oxetan-3-yl]acetaldehyde structure](https://ja.kuujia.com/scimg/cas/1221819-56-2x500.png)
2-[3-(nitromethyl)oxetan-3-yl]acetaldehyde 化学的及び物理的性質
名前と識別子
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- 3-Oxetaneacetaldehyde, 3-(nitromethyl)-
- 2-[3-(nitromethyl)oxetan-3-yl]acetaldehyde
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- インチ: 1S/C6H9NO4/c8-2-1-6(3-7(9)10)4-11-5-6/h2H,1,3-5H2
- InChIKey: GRKVUCSWENSOSV-UHFFFAOYSA-N
- SMILES: O1CC(C[N+]([O-])=O)(CC=O)C1
2-[3-(nitromethyl)oxetan-3-yl]acetaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLH1147-100mg |
2-[3-(nitromethyl)oxetan-3-yl]acetaldehyde |
1221819-56-2 | 95% | 100mg |
¥864.0 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLH1147-250mg |
2-[3-(nitromethyl)oxetan-3-yl]acetaldehyde |
1221819-56-2 | 95% | 250mg |
¥1148.0 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLH1147-500mg |
2-[3-(nitromethyl)oxetan-3-yl]acetaldehyde |
1221819-56-2 | 95% | 500mg |
¥1920.0 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLH1147-1g |
2-[3-(nitromethyl)oxetan-3-yl]acetaldehyde |
1221819-56-2 | 95% | 1g |
¥2877.0 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLH1147-500.0mg |
2-[3-(nitromethyl)oxetan-3-yl]acetaldehyde |
1221819-56-2 | 95% | 500.0mg |
¥1920.0000 | 2024-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLH1147-1.0g |
2-[3-(nitromethyl)oxetan-3-yl]acetaldehyde |
1221819-56-2 | 95% | 1.0g |
¥2877.0000 | 2024-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLH1147-100.0mg |
2-[3-(nitromethyl)oxetan-3-yl]acetaldehyde |
1221819-56-2 | 95% | 100.0mg |
¥864.0000 | 2024-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLH1147-1G |
2-[3-(nitromethyl)oxetan-3-yl]acetaldehyde |
1221819-56-2 | 95% | 1g |
¥ 2,877.00 | 2023-03-15 | |
Ambeed | A901630-1g |
2-[3-(nitromethyl)oxetan-3-yl]acetaldehyde |
1221819-56-2 | 98% | 1g |
$642.0 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLH1147-250.0mg |
2-[3-(nitromethyl)oxetan-3-yl]acetaldehyde |
1221819-56-2 | 95% | 250.0mg |
¥1148.0000 | 2024-07-28 |
2-[3-(nitromethyl)oxetan-3-yl]acetaldehyde 関連文献
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
2-[3-(nitromethyl)oxetan-3-yl]acetaldehydeに関する追加情報
Compound CAS No. 1221819-56-2: 2-[3-(Nitromethyl)oxetan-3-yl]acetaldehyde
Introduction
Compound CAS No. 1221819-56-2, commonly referred to as 2-[3-(nitromethyl)oxetan-3-yl]acetaldehyde, is a highly specialized organic compound with significant applications in the field of organic synthesis and materials science. This compound has garnered attention due to its unique structural properties and potential for use in advanced chemical processes. Recent studies have highlighted its role in the development of novel materials and its contribution to the understanding of complex chemical reactions.
Structural Characteristics
The molecular structure of 2-[3-(nitromethyl)oxetan-3-yl]acetaldehyde is characterized by a cyclic oxetane ring substituted with a nitromethyl group and an acetaldehyde moiety. This arrangement imparts the compound with distinct reactivity and stability, making it a valuable substrate in various chemical transformations. The oxetane ring, a four-membered cyclic ether, contributes to the compound's rigidity and reactivity, while the nitromethyl group introduces electron-withdrawing effects that influence its chemical behavior.
Synthesis and Optimization
The synthesis of CAS No. 1221819-56-2 involves a multi-step process that typically begins with the preparation of the oxetane derivative followed by alkylation and oxidation steps to introduce the nitromethyl group and acetaldehyde functionality, respectively. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing reaction times and improving yields. These optimizations are critical for scaling up production to meet increasing demand in both academic research and industrial applications.
Applications in Organic Chemistry
Compound CAS No. 1221819-56-2 finds extensive use in organic synthesis as an intermediate for constructing complex molecules with intricate architectures. Its ability to undergo various nucleophilic and electrophilic reactions makes it a versatile building block in the creation of biologically active compounds, pharmaceuticals, and advanced materials. For instance, recent studies have demonstrated its utility in the synthesis of heterocyclic compounds, which are pivotal in drug discovery.
Recent Research Developments
In recent years, researchers have explored the unique reactivity of 2-[3-(nitromethyl)oxetan-3-yl]acetaldehyde in various chemical transformations. Notably, its participation in cycloaddition reactions has been studied extensively, revealing its potential as a precursor for generating macrocyclic compounds with applications in catalysis and sensing technologies. Additionally, investigations into its photochemical properties have uncovered novel pathways for light-induced reactions, further expanding its utility in green chemistry.
Sustainability and Future Prospects strong> p>
The growing emphasis on sustainable chemistry has led to increased interest in compounds like < strong >CAS No. 1221819-56-< / strong > due to their potential for enabling environmentally friendly synthetic routes. Researchers are actively exploring ways to enhance the compound's recyclability and reduce waste generation during its synthesis and application processes.
Looking ahead, advancements in computational chemistry are expected to provide deeper insights into the compound's electronic structure and reaction mechanisms, paving the way for new applications.
Furthermore, collaborations between academia and industry are likely to accelerate the commercialization of products derived from this compound.
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